![molecular formula C15H22N2O B2768863 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane CAS No. 1367727-20-5](/img/structure/B2768863.png)

4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

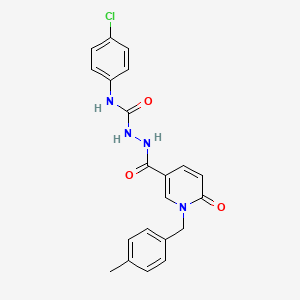

“4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C15H22N2O . It is related to other compounds such as “tert-Butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate” which has a molecular weight of 346.47 , and “4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one” with a molecular weight of 260.34 .

Molecular Structure Analysis

The InChI code for “4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane” is 1S/C15H22N2O/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane” is a solid at room temperature . It should be stored in a dark place, sealed, and dry .Aplicaciones Científicas De Investigación

Antihypertensive Applications

One of the early studies on derivatives closely related to 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane demonstrated their potential as antihypertensive agents. 9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were synthesized and tested for their antihypertensive effects in spontaneously hypertensive rats. The study found that certain substitutions on the spirolactam ring could closely match or exceed the antihypertensive activity of the parent compound. This suggested a promising area of research into spirolactam derivatives as antihypertensive agents (Clark et al., 1983).

Bioactivity and Synthesis

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, which are structurally related to 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane, have been extensively reviewed. These compounds have shown potential for treating a variety of disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. The review highlights the versatility and therapeutic potential of diazaspiro[5.5]undecane-containing compounds (Blanco‐Ania et al., 2017).

Solid-Phase Synthesis

A study on the microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, reported the successful direct annulation of primary amines with resin-bound bismesylates. This innovative approach allowed for the efficient synthesis of these compounds, highlighting the utility of diazaspirocycles in medicinal chemistry and drug development (Macleod et al., 2006).

CCR8 Antagonists

Diazaspiro[5.5]undecane derivatives have also been identified as potent CCR8 antagonists, showing promise in treating chemokine-mediated diseases, especially respiratory diseases. The research into these compounds underscores the potential of diazaspiro[5.5]undecane derivatives in developing new treatments for asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Soluble Epoxide Hydrolase Inhibitors

The discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors presents another application. These compounds have shown efficacy in orally treating chronic kidney diseases, offering a new avenue for therapeutic intervention (Kato et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-5-14(6-3-1)11-17-9-10-18-15(13-17)7-4-8-16-12-15/h1-3,5-6,16H,4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOTXYBEAXIJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)CN(CCO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2768781.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2768783.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)